Tyrosinase-IN-19

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

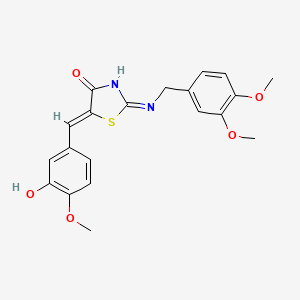

Molecular Formula |

C20H20N2O5S |

|---|---|

Molecular Weight |

400.4 g/mol |

IUPAC Name |

(5Z)-2-[(3,4-dimethoxyphenyl)methylimino]-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C20H20N2O5S/c1-25-15-6-4-12(8-14(15)23)10-18-19(24)22-20(28-18)21-11-13-5-7-16(26-2)17(9-13)27-3/h4-10,23H,11H2,1-3H3,(H,21,22,24)/b18-10- |

InChI Key |

GVMSVAXSEPNBTQ-ZDLGFXPLSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=NCC3=CC(=C(C=C3)OC)OC)S2)O |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)NC(=NCC3=CC(=C(C=C3)OC)OC)S2)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of a Novel Nanomolar Tyrosinase Inhibitor: A Technical Guide to Dihydrochalcone Hybrid 11c

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a potent tyrosinase inhibitor, a dihydrochalcone hybrid identified as compound 11c . This document details the experimental protocols, quantitative inhibitory data, and the underlying biological pathways, offering a comprehensive resource for researchers in the fields of dermatology, pharmacology, and medicinal chemistry. The initial placeholder "Tyrosinase-IN-19" has been replaced with this specific, potent, and well-documented inhibitor to provide a concrete and technically valuable guide.

Introduction to Tyrosinase and its Inhibition

Tyrosinase is a copper-containing enzyme that plays a crucial role in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[1][2] It catalyzes the initial and rate-limiting steps in this pathway: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[1] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma, freckles, and age spots. Therefore, the inhibition of tyrosinase is a key strategy for the development of skin-lightening agents and treatments for hyperpigmentation.[3]

Compound 11c , a novel hybrid of dihydrochalcone and resorcinol, has emerged as a highly potent tyrosinase inhibitor with activity in the nanomolar range.[3] This guide will explore the scientific journey of this compound, from its rational design to its in vivo efficacy.

Quantitative Biological Data

The inhibitory activity of compound 11c and its analogues was evaluated against both mushroom and human tyrosinase. Furthermore, its cytotoxic effects were assessed in human melanoma (A375) and normal skin fibroblast (HSF) cell lines.

Table 1: In Vitro Tyrosinase Inhibition and Cytotoxicity of Compound 11c and Reference Compounds[3]

| Compound | Mushroom Tyrosinase IC₅₀ (nM) | Human Tyrosinase IC₅₀ (nM) | A375 Cell Viability (%) at 20 µM | HSF Cell Viability (%) at 20 µM |

| 11c | 8.9 ± 0.6 | 45.3 ± 3.1 | > 95% | > 95% |

| Kojic Acid | 18,200 ± 950 | - | > 95% | > 95% |

| Resveratrol | 2,500 ± 150 | - | > 95% | > 95% |

Data are presented as mean ± standard deviation.

Table 2: In Vivo Efficacy of Compound 11c in a Guinea Pig Model of UV-Induced Hyperpigmentation[3]

| Treatment Group (2% solution) | Melanin Index (Day 14) | Reduction in Pigmentation (%) |

| Vehicle Control | 100 ± 5.2 | - |

| Compound 11c | 65.8 ± 4.1 | 34.2% |

| Kojic Acid | 78.3 ± 4.8 | 21.7% |

Data are presented as mean ± standard deviation.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and evaluation of compound 11c .

Chemical Synthesis of Compound 11c

The synthesis of the dihydrochalcone-resorcinol hybrid 11c is a multi-step process involving the formation of a chalcone intermediate followed by its reduction.

Step 1: Synthesis of the Chalcone Intermediate

-

To a solution of 2,4-dihydroxyacetophenone (1 mmol) and 4-(benzyloxy)benzaldehyde (1 mmol) in ethanol (10 mL), an aqueous solution of potassium hydroxide (50%, 5 mL) is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The mixture is then poured into ice water (50 mL) and acidified with hydrochloric acid (2 M) to a pH of 3-4.

-

The resulting precipitate is collected by filtration, washed with water, and dried to yield the chalcone intermediate.

Step 2: Synthesis of Dihydrochalcone 11c (Reduction of the Chalcone)

-

The chalcone intermediate (1 mmol) is dissolved in methanol (20 mL).

-

Palladium on activated carbon (10% w/w, 0.1 g) is added to the solution.

-

The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 8 hours.

-

The catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate, 3:1 v/v) to afford compound 11c .

Mushroom Tyrosinase Inhibition Assay

-

The reaction mixture is prepared in a 96-well plate and contains:

-

Phosphate buffer (50 mM, pH 6.8)

-

Mushroom tyrosinase (20 µL, 500 U/mL)

-

Test compound (10 µL, various concentrations dissolved in DMSO)

-

-

The mixture is pre-incubated at 37 °C for 10 minutes.

-

The reaction is initiated by adding L-DOPA (10 µL, 2.5 mM).

-

The absorbance at 475 nm is measured every minute for 20 minutes using a microplate reader.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Human Tyrosinase Inhibition Assay

-

Human tyrosinase is extracted from A375 human melanoma cells.

-

The assay is performed in a similar manner to the mushroom tyrosinase assay, with the following modifications:

-

Human tyrosinase extract is used as the enzyme source.

-

L-Tyrosine (1 mM) is used as the substrate.

-

-

The formation of dopachrome is monitored at 475 nm, and the IC₅₀ value is calculated as described above.

Cell Viability Assay

-

A375 human melanoma cells or HSF human skin fibroblasts are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

The cells are then treated with various concentrations of compound 11c for 48 hours.

-

MTT solution (5 mg/mL) is added to each well, and the plate is incubated for another 4 hours.

-

The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

-

Cell viability is expressed as a percentage of the untreated control.

In Vivo Guinea Pig Model of UV-Induced Hyperpigmentation

-

The back of guinea pigs is shaved, and specific areas are irradiated with UVB light to induce hyperpigmentation.

-

A 2% solution of compound 11c in a vehicle (propylene glycol/ethanol/water) is topically applied to the irradiated areas twice daily for 14 days.

-

The degree of pigmentation is measured using a mexameter, which quantifies the melanin index.

-

The reduction in pigmentation is calculated by comparing the melanin index of the treated area to that of the vehicle-treated control area.

Visualizing the Biological and Experimental Framework

To better understand the context of tyrosinase inhibition and the workflow for discovering inhibitors like compound 11c , the following diagrams are provided.

Melanin Biosynthesis Pathway

This diagram illustrates the key steps in the production of eumelanin and pheomelanin, highlighting the central role of tyrosinase.

References

- 1. Biochemistry, Melanin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Melanin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Novel Hybrids Containing Dihydrochalcone as Tyrosinase Inhibitors to Treat Skin Hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Enzyme Kinetics and Inhibition of Tyrosinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosinase is a key enzyme in melanin biosynthesis and a major target for the development of inhibitors to treat hyperpigmentation disorders and for applications in the cosmetics and food industries. Understanding the enzyme kinetics and the type of inhibition of novel compounds, such as the hypothetical Tyrosinase-IN-19, is crucial for their development and optimization. This technical guide provides a comprehensive overview of the methodologies used to characterize tyrosinase inhibitors, including detailed experimental protocols, data presentation strategies, and visual representations of key concepts and workflows. While specific data for a compound named "this compound" is not available in the public domain as of late 2025, this document serves as a detailed framework for the investigation of any novel tyrosinase inhibitor.

Introduction to Tyrosinase and its Inhibition

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that catalyzes the rate-limiting steps in the production of melanin.[1][2] It is responsible for the hydroxylation of L-tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine) and the subsequent oxidation of L-DOPA to dopaquinone.[1][3] Overactivity of tyrosinase can lead to excessive melanin production, resulting in skin hyperpigmentation issues like melasma and age spots.[1] Therefore, inhibitors of tyrosinase are of great interest for therapeutic and cosmetic applications.[1][4]

Tyrosinase inhibitors can be classified based on their mechanism of action into several types, including competitive, non-competitive, uncompetitive, and mixed-type inhibitors.[5] Determining the specific inhibition type is a critical step in the characterization of a new inhibitor.

Enzyme Kinetics of Tyrosinase Inhibition

The potency and mechanism of a tyrosinase inhibitor are determined through enzyme kinetic studies. The key parameters obtained from these studies are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Data Presentation: Quantitative Analysis of a Novel Inhibitor

The following tables provide a template for summarizing the quantitative data obtained from enzyme kinetic experiments for a hypothetical inhibitor like this compound.

Table 1: Tyrosinase Inhibition Activity

| Compound | IC50 (µM) | Positive Control (e.g., Kojic Acid) IC50 (µM) |

| This compound | [Insert Value] | [Insert Value] |

IC50 value represents the concentration of the inhibitor required to reduce the activity of tyrosinase by 50%.

Table 2: Kinetic Parameters of Tyrosinase Inhibition

| Inhibitor | Type of Inhibition | Ki (µM) |

| This compound | [e.g., Competitive] | [Insert Value] |

Ki is the inhibition constant, which quantifies the binding affinity of the inhibitor to the enzyme.

Experimental Protocols

A standardized and well-documented experimental protocol is essential for obtaining reproducible results in enzyme kinetic studies.

In Vitro Tyrosinase Inhibition Assay

This protocol is adapted from established methods for determining tyrosinase activity.[6][7][8]

Materials:

-

Mushroom Tyrosinase (Sigma-Aldrich)

-

L-DOPA (substrate)

-

Phosphate Buffer (pH 6.8)

-

Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Kojic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare serial dilutions of the test inhibitor and the positive control.

-

-

Assay Protocol:

-

In a 96-well plate, add 40 µL of tyrosinase solution to each well.[6]

-

Add 20 µL of the test inhibitor at various concentrations to the respective wells. For the control well, add 20 µL of the solvent.[6]

-

Pre-incubate the plate at room temperature for 10 minutes.[6]

-

Initiate the reaction by adding 40 µL of L-DOPA solution to each well.[6]

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 20 minutes).[6]

-

Measure the absorbance of the formed dopachrome at a specific wavelength (typically 475 nm) using a microplate reader.[6][9]

-

-

Data Analysis:

-

Calculate the percentage of tyrosinase inhibition for each inhibitor concentration using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the inhibitor.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

Determination of Inhibition Type

To determine the type of inhibition, the tyrosinase activity is measured at various concentrations of both the substrate (L-DOPA) and the inhibitor. The data is then analyzed using graphical methods such as the Lineweaver-Burk plot.

Procedure:

-

Perform the tyrosinase inhibition assay as described in section 3.1, but with varying concentrations of L-DOPA for each fixed concentration of the inhibitor.

-

Calculate the initial reaction velocities (V) for each combination of substrate and inhibitor concentration.

-

Plot 1/V versus 1/[S] (where [S] is the substrate concentration) for each inhibitor concentration. The resulting Lineweaver-Burk plot will show different patterns for different types of inhibition.

Visualization of Workflows and Mechanisms

Diagrams created using the DOT language provide a clear visual representation of complex processes.

Experimental Workflow

Caption: Workflow for Tyrosinase Inhibition Assay.

Types of Enzyme Inhibition

Caption: Competitive vs. Non-Competitive Inhibition.

Conclusion

The characterization of novel tyrosinase inhibitors is a systematic process that relies on robust enzyme kinetic studies. This guide provides the foundational knowledge and detailed protocols necessary for researchers to investigate new compounds like the hypothetical this compound. By following these methodologies, scientists can effectively determine the inhibitory potency and mechanism of action of new molecules, paving the way for the development of new and improved agents for skin health and other applications.

References

- 1. Tyrosinase - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tyrosinase inhibition assay [bio-protocol.org]

- 7. content.abcam.com [content.abcam.com]

- 8. activeconceptsllc.com [activeconceptsllc.com]

- 9. researchgate.net [researchgate.net]

Cellular Uptake and Localization of Tyrosinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis, the process responsible for pigmentation in skin, hair, and eyes.[1][2][3][4] It catalyzes the initial and rate-limiting steps in this pathway: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[1][2][5] Overactivity of tyrosinase can lead to hyperpigmentation disorders such as melasma and age spots.[2][6] Consequently, the development of effective tyrosinase inhibitors is a significant focus in the cosmetic and pharmaceutical industries for the treatment of these conditions.[1][2][4]

This technical guide provides a comprehensive overview of the methodologies used to characterize the cellular uptake and subcellular localization of a novel, hypothetical tyrosinase inhibitor, herein referred to as "Tyrosinase-IN-19". Understanding these parameters is critical for assessing the inhibitor's bioavailability, mechanism of action at the cellular level, and overall efficacy.

Core Concepts in Tyrosinase Inhibition

The primary mechanism of action for many tyrosinase inhibitors involves direct interaction with the enzyme's active site, which contains two copper ions essential for catalytic activity.[1][4] Inhibitors can act through various mechanisms, including competitive, non-competitive, or mixed-type inhibition, often by chelating the copper ions or binding to key amino acid residues in the active site.[4][7] For an inhibitor to be effective in a cellular context, it must first be able to penetrate the cell membrane and reach the subcellular compartments where tyrosinase is active.

Cellular Uptake of this compound

The cellular uptake of a compound is a measure of its ability to cross the plasma membrane and accumulate within the cell. This is a critical first step for intracellular drug action. The uptake of this compound can be quantified using various analytical techniques.

Quantitative Data for Cellular Uptake

The following table summarizes hypothetical quantitative data for the cellular uptake of this compound in B16-F10 melanoma cells, a common model for studying melanogenesis.

| Concentration (µM) | Incubation Time (hours) | Intracellular Concentration (ng/10^6 cells) | Uptake Efficiency (%) |

| 1 | 1 | 15.2 ± 1.8 | 1.52 |

| 1 | 4 | 45.8 ± 3.5 | 4.58 |

| 1 | 12 | 89.1 ± 6.2 | 8.91 |

| 10 | 1 | 148.5 ± 11.3 | 14.85 |

| 10 | 4 | 462.3 ± 25.1 | 46.23 |

| 10 | 12 | 910.7 ± 48.9 | 91.07 |

| 50 | 1 | 730.1 ± 55.6 | 73.01 |

| 50 | 4 | 2250.4 ± 130.2 | >90 (saturation) |

| 50 | 12 | 2315.6 ± 155.8 | >90 (saturation) |

Data are presented as mean ± standard deviation (n=3) and are hypothetical.

Experimental Protocol: Cellular Uptake Assay

This protocol describes a method for quantifying the intracellular concentration of this compound using High-Performance Liquid Chromatography (HPLC).

1. Cell Culture:

-

B16-F10 melanoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Treatment:

-

Cells are seeded in 6-well plates at a density of 5 x 10^5 cells per well and allowed to adhere overnight.

-

The culture medium is then replaced with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50 µM).

-

Cells are incubated for different time points (e.g., 1, 4, 12 hours).

3. Cell Lysis and Extraction:

-

After incubation, the medium is removed, and the cells are washed three times with ice-cold phosphate-buffered saline (PBS).

-

Cells are lysed by adding a suitable lysis buffer (e.g., RIPA buffer) and scraping the cells.

-

The cell lysate is collected and centrifuged to pellet cellular debris.

4. Quantification by HPLC:

-

The supernatant containing the intracellular this compound is collected.

-

An internal standard is added to the samples for accurate quantification.

-

The samples are analyzed by reverse-phase HPLC with a C18 column.

-

The concentration of this compound is determined by comparing the peak area to a standard curve.

5. Data Analysis:

-

The intracellular concentration is typically normalized to the number of cells or total protein content.

-

Uptake efficiency is calculated as the ratio of the intracellular amount to the initial amount in the culture medium.

Subcellular Localization of this compound

Identifying the subcellular compartments where an inhibitor accumulates is crucial for understanding its mechanism of action. Tyrosinase is synthesized in the endoplasmic reticulum and Golgi apparatus and is then trafficked to melanosomes, where melanin synthesis occurs.[8][9] Therefore, the localization of this compound to these organelles would be of significant interest.

Quantitative Data for Subcellular Localization

The following table presents hypothetical quantitative data on the distribution of this compound in different subcellular fractions of B16-F10 cells after 4 hours of incubation with 10 µM of the compound.

| Subcellular Fraction | % of Total Intracellular Compound |

| Cytosol | 35.6 ± 4.1 |

| Mitochondria | 8.2 ± 1.5 |

| Endoplasmic Reticulum | 25.3 ± 3.3 |

| Golgi Apparatus | 18.9 ± 2.8 |

| Melanosomes | 10.5 ± 2.1 |

| Nucleus | 1.5 ± 0.5 |

Data are presented as mean ± standard deviation (n=3) and are hypothetical.

Experimental Protocol: Subcellular Fractionation and Analysis

This protocol outlines the steps for determining the subcellular localization of this compound.

1. Cell Culture and Treatment:

-

B16-F10 cells are cultured and treated with this compound as described in the cellular uptake protocol.

2. Subcellular Fractionation:

-

After treatment, cells are harvested and washed with PBS.

-

The cells are resuspended in a hypotonic buffer and homogenized using a Dounce homogenizer.

-

The homogenate is then subjected to differential centrifugation to separate the different organelles (e.g., nuclei, mitochondria, microsomes containing ER and Golgi, and cytosol).

-

Further purification of specific organelles like melanosomes can be achieved using density gradient centrifugation.

3. Quantification:

-

The amount of this compound in each fraction is quantified using HPLC, as described previously.

-

The protein content of each fraction is determined using a protein assay (e.g., BCA assay) to normalize the data.

4. Confirmation with Fluorescence Microscopy:

-

If a fluorescently labeled version of this compound is available, its localization can be visualized directly using confocal microscopy.

-

Cells are grown on coverslips, treated with the fluorescent inhibitor, and then co-stained with organelle-specific fluorescent markers (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum).

-

Co-localization analysis of the inhibitor's fluorescence with the organelle markers provides visual confirmation of its subcellular distribution.

Visualizing Pathways and Workflows

Melanin Synthesis Pathway

The following diagram illustrates the key steps in the melanin synthesis pathway, highlighting the role of tyrosinase.

Caption: The melanin synthesis pathway catalyzed by tyrosinase.

Hypothetical Signaling Pathway Affected by this compound

This diagram shows a hypothetical signaling pathway that could be modulated by this compound, leading to a downstream effect on melanogenesis.

Caption: A hypothetical signaling cascade impacted by this compound.

Experimental Workflow for Characterization

The following diagram outlines the general workflow for characterizing the cellular activity of a tyrosinase inhibitor.

Caption: General workflow for inhibitor characterization.

Conclusion

The characterization of the cellular uptake and subcellular localization of a tyrosinase inhibitor like the hypothetical this compound is fundamental to its development as a therapeutic or cosmetic agent. The protocols and data presented in this guide provide a framework for these essential investigations. By employing a combination of quantitative biochemical assays and qualitative imaging techniques, researchers can gain a comprehensive understanding of an inhibitor's behavior in a cellular environment, paving the way for the rational design of more potent and specific molecules for the treatment of hyperpigmentation disorders.

References

- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrosinase - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. The Hypopigmentation Mechanism of Tyrosinase Inhibitory Peptides Derived from Food Proteins: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Cellular localization of tyrosinase in human malignant melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Visualization of Intracellular Tyrosinase Activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity and Mechanistic Insights of Tyrosinase Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosinase, a copper-containing enzyme, is a critical regulator in melanin biosynthesis. Its inhibition is a key strategy in the development of agents for hyperpigmentation disorders and in preventing enzymatic browning in the food industry. This technical guide provides an in-depth overview of the preliminary cytotoxicity assessment of tyrosinase inhibitors, detailing common experimental protocols and summarizing key quantitative data. Furthermore, it elucidates the primary signaling pathways involved in melanogenesis that are targeted by these inhibitors. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel tyrosinase inhibitors.

Introduction to Tyrosinase and its Inhibition

Tyrosinase is a multifunctional enzyme that catalyzes the initial and rate-limiting steps in the melanin synthesis pathway, also known as melanogenesis.[1] It facilitates the hydroxylation of L-tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine) and the subsequent oxidation of L-DOPA to dopaquinone.[2][3] Dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form melanin.[3] Due to its central role in pigmentation, the inhibition of tyrosinase is a primary focus for the development of skin-lightening agents in cosmetics and for the treatment of hyperpigmentary disorders such as melasma and age spots.[1][4] Additionally, tyrosinase inhibitors are valuable in the food and agriculture sectors for preventing the undesirable browning of fruits and vegetables.[4]

Quantitative Analysis of Tyrosinase Inhibition

The efficacy of potential tyrosinase inhibitors is quantified by determining their half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

Table 1: Comparative IC50 Values of Selected Tyrosinase Inhibitors

| Compound | IC50 (µM) | Source Organism of Tyrosinase | Reference |

| Indole-thiazolidine-2,4-dione derivative 5w | 11.2 | Mushroom | [3] |

| BID3 | 0.034 (monophenolase), 1.39 (diphenolase) | Mushroom | [2] |

| Kojic Acid | 25.23 | Mushroom | [5] |

| Rhodanine-3-propionic acid | 734.9 | Mushroom | [6] |

| Arbutin | 38,370 | Mushroom | [6] |

Experimental Protocols for Cytotoxicity and Tyrosinase Inhibition Assays

Accurate and reproducible experimental design is paramount in the evaluation of novel compounds. The following sections detail standard protocols for assessing the cytotoxicity and inhibitory activity of potential tyrosinase inhibitors.

Mushroom Tyrosinase Inhibition Assay (Spectrophotometric Method)

This in vitro assay is a widely used primary screening method to determine the inhibitory potential of compounds against mushroom tyrosinase, which shares high homology with mammalian tyrosinase.[2]

Experimental Workflow:

Caption: Workflow for Mushroom Tyrosinase Inhibition Assay.

Detailed Steps:

-

Prepare a stock solution of mushroom tyrosinase (e.g., 1000 units/mL) in phosphate buffer (pH 6.5-6.8).[2][6]

-

Prepare a stock solution of the substrate, either L-tyrosine or L-DOPA (e.g., 1 mM), in the same phosphate buffer.[2][6]

-

Serially dilute the test compounds to various concentrations.

-

In a 96-well microplate, add the phosphate buffer, the test compound solution, and the tyrosinase solution.[6]

-

Incubate the mixture for a short period (e.g., 10 minutes at 25°C) to allow for interaction between the inhibitor and the enzyme.[6]

-

Initiate the enzymatic reaction by adding the substrate solution to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes).[2]

-

Measure the absorbance of the resulting dopachrome at a specific wavelength (typically 475-490 nm) using a microplate reader.

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound and determine the IC50 value.

Cellular Tyrosinase Activity and Melanin Content Assay in B16F10 Melanoma Cells

This cell-based assay provides a more biologically relevant assessment of a compound's ability to inhibit tyrosinase activity and melanin production within a cellular environment.

Experimental Workflow:

Caption: Workflow for Cellular Tyrosinase and Melanin Assays.

Detailed Steps:

-

Culture B16F10 mouse melanoma cells in appropriate media.

-

Seed the cells in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of the test compound, often in the presence of a melanogenesis stimulator like α-melanocyte-stimulating hormone (α-MSH).

-

After an incubation period, harvest the cells.

-

For Melanin Content: Lyse the cells and measure the absorbance of the lysate at approximately 405 nm to quantify the melanin content.

-

For Cellular Tyrosinase Activity: Lyse the cells and incubate the cell lysate with L-DOPA. Measure the formation of dopachrome by reading the absorbance at around 475 nm.

Cytotoxicity Assay (e.g., MTT or LDH Assay)

It is crucial to assess the cytotoxicity of potential inhibitors to ensure that the observed reduction in melanin is not due to cell death.

Experimental Workflow:

Caption: Workflow for a Typical MTT Cytotoxicity Assay.

Detailed Steps (MTT Assay Example):

-

Seed cells (e.g., NIH 3T3 mouse embryonic fibroblasts or human melanocytes) in a 96-well plate.[7]

-

Treat the cells with a range of concentrations of the test compound.

-

After the desired incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[7]

-

Incubate to allow viable cells to metabolize the MTT into formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at the appropriate wavelength (around 570 nm) to determine the relative number of viable cells.

Signaling Pathways in Melanogenesis

The regulation of melanogenesis is complex, involving multiple signaling pathways that ultimately converge on the expression and activation of tyrosinase.[8][9][10] Understanding these pathways is crucial for identifying novel targets for modulating pigmentation.

The cAMP-PKA-CREB-MITF Pathway

This is a major signaling cascade that regulates melanogenesis.[10][11]

References

- 1. Tyrosinase - Wikipedia [en.wikipedia.org]

- 2. In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and in silico studies of the inhibitory effects of some novel kojic acid derivatives on tyrosinase enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tyrosinase Inhibitory Ability and In Vitro, In Vivo Acute Oral and In Silico Toxicity Evaluation of Extracts Obtained from Algerian Fir (Abiesnumidica de Lannoy ex CARRIERE) Needles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. In vitro studies on the cytotoxicity, elastase, and tyrosinase inhibitory activities of tomato (Solanum lycopersicum Mill.) extract - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on Tyrosinase-IN-19 for Enzymatic Browning Prevention Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tyrosinase-IN-19, a competitive inhibitor of the tyrosinase enzyme, for its application in enzymatic browning prevention research. This document outlines the core principles of tyrosinase inhibition, detailed experimental protocols for inhibitor characterization, and the relevant signaling pathways involved in melanogenesis, which is mechanistically related to enzymatic browning.

Introduction to Enzymatic Browning and Tyrosinase

Enzymatic browning is a common reaction in fruits, vegetables, and other food products, leading to undesirable changes in color, flavor, and nutritional value. The primary enzyme responsible for this process is tyrosinase (EC 1.14.18.1), a copper-containing oxidase. Tyrosinase catalyzes the oxidation of phenolic compounds, such as L-tyrosine and L-DOPA, into highly reactive quinones. These quinones then undergo non-enzymatic polymerization to form brown, black, or red pigments known as melanins. The inhibition of tyrosinase is, therefore, a key strategy in preventing enzymatic browning.

This compound has been identified as a competitive inhibitor of tyrosinase, making it a compound of interest for research in food preservation and potentially in cosmetology for its anti-melanogenic properties.[1][2] It also exhibits antioxidant activities by neutralizing various free radicals.[1][2]

Quantitative Data on Tyrosinase Inhibition

The efficacy of a tyrosinase inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). While the specific research paper detailing the quantitative data for this compound was not fully accessible for this review, the following tables provide a template for how such data for this compound and a common reference inhibitor, kojic acid, would be presented.

Table 1: Tyrosinase Inhibitory Activity

| Compound | IC50 (µM) | Inhibition Type |

| This compound | Data not available | Competitive |

| Kojic Acid | ~10-300 (Varies with conditions) | Competitive/Mixed |

Note: The IC50 value for kojic acid can vary significantly depending on the purity of the enzyme and the specific assay conditions used.[3][4]

Table 2: Kinetic Parameters of Tyrosinase Inhibition

| Compound | Ki (µM) |

| This compound | Data not available |

| Kojic Acid | Varies |

Note: The inhibition constant (Ki) provides a more absolute measure of inhibitor potency.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the efficacy of a tyrosinase inhibitor like this compound.

Mushroom Tyrosinase Inhibition Assay (In Vitro)

This assay is a standard method to determine the inhibitory activity of a compound on mushroom tyrosinase, which is a readily available and commonly used model.

Materials:

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus, Sigma-Aldrich)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

This compound

-

Kojic acid (positive control)

-

Phosphate buffer (0.1 M, pH 6.8)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate buffer.

-

Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer.

-

Prepare stock solutions of this compound and kojic acid in DMSO. Create a dilution series to test a range of concentrations.

-

-

Assay Protocol:

-

In a 96-well plate, add the following in each well:

-

100 µL of 0.1 M phosphate buffer (pH 6.8)

-

40 µL of mushroom tyrosinase solution (e.g., 30 U/mL final concentration)

-

20 µL of the test compound solution (this compound or kojic acid at various concentrations) or DMSO for the control.

-

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding 40 µL of L-DOPA solution (e.g., 10 mM) to each well.

-

Incubate the plate at 37°C for 20-30 minutes.

-

Measure the absorbance at 475 nm, which corresponds to the formation of dopachrome.

-

-

Data Analysis:

-

The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the reaction with DMSO instead of the inhibitor, and A_sample is the absorbance with the test compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Determination of Inhibition Kinetics

To determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), the tyrosinase inhibition assay is performed with varying concentrations of both the substrate (L-DOPA) and the inhibitor (this compound). The data is then analyzed using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[Substrate]).

Signaling Pathways and Mechanisms

In biological systems, tyrosinase expression is regulated by complex signaling pathways. Understanding these pathways is crucial for developing inhibitors that can act at the transcriptional level. The cAMP/PKA/CREB pathway is a key regulator of melanogenesis.

α-Melanocyte-stimulating hormone (α-MSH) binds to the melanocortin 1 receptor (MC1R), which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5] cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB).[5] Phosphorylated CREB translocates to the nucleus and promotes the transcription of the Microphthalmia-associated transcription factor (MITF). MITF is the master regulator of melanocyte development and differentiation and directly upregulates the expression of tyrosinase and other melanogenic enzymes.

Some tyrosinase inhibitors may exert their effects not only by direct enzyme inhibition but also by downregulating this signaling cascade, thus reducing the amount of tyrosinase produced.

Visualizations

Enzymatic Browning Pathway

Caption: Figure 1: Enzymatic Browning Pathway mediated by Tyrosinase.

Experimental Workflow for Tyrosinase Inhibitor Screening

Caption: Figure 2: General workflow for screening tyrosinase inhibitors.

cAMP Signaling Pathway in Melanogenesis

Caption: Figure 3: Simplified cAMP signaling pathway regulating tyrosinase expression.

References

- 1. Mammalian pigmentation is regulated by a distinct cAMP-dependent mechanism that controls melanosome pH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrosinase inhibition assay [bio-protocol.org]

- 3. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Cell-Based Melanin Content Assay Using Tyrosinase-IN-19

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanin, a pigment primarily responsible for skin, hair, and eye color, is produced through a process called melanogenesis. The key enzyme regulating this pathway is tyrosinase.[1] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the inhibition of tyrosinase is a primary strategy in the development of skin-lightening agents and treatments for hyperpigmentation.[2] Tyrosinase-IN-19 is a competitive inhibitor of tyrosinase, demonstrating potent antioxidant activities and the ability to suppress tyrosinase expression in a dose-dependent manner. This document provides a detailed protocol for utilizing this compound in a cell-based melanin content assay to evaluate its efficacy as a melanogenesis inhibitor.

Mechanism of Action

Tyrosinase catalyzes the initial and rate-limiting steps in melanin synthesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[1] Dopaquinone then serves as a precursor for the synthesis of both eumelanin (brown-black pigment) and pheomelanin (yellow-red pigment). This compound, as a competitive inhibitor, likely binds to the active site of tyrosinase, preventing the binding of its natural substrate, L-tyrosine. This inhibition leads to a downstream reduction in melanin production. The primary signaling pathway regulating melanogenesis involves the activation of the Microphthalmia-associated transcription factor (MITF), which is a key regulator of tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2) gene expression.[1] By directly inhibiting the enzymatic activity of tyrosinase, this compound provides a direct method for modulating melanin synthesis.

Data Summary

The following tables summarize representative quantitative data for the effects of this compound on B16F10 melanoma cells. This data is illustrative and may vary based on experimental conditions. For comparison, data for Kojic Acid, a well-known tyrosinase inhibitor, is also presented.

Table 1: Effect of this compound on Melanin Content in B16F10 Cells

| Compound | Concentration (µM) | Melanin Content (% of Control) | Standard Deviation (±) |

| Control | 0 | 100 | 5.2 |

| This compound | 1 | 85.3 | 4.1 |

| This compound | 5 | 62.1 | 3.5 |

| This compound | 10 | 45.8 | 2.9 |

| This compound | 25 | 28.4 | 2.1 |

| Kojic Acid | 500 | 58.6 | 4.8 |

Table 2: Effect of this compound on Cellular Tyrosinase Activity in B16F10 Cells

| Compound | Concentration (µM) | Cellular Tyrosinase Activity (% of Control) | Standard Deviation (±) |

| Control | 0 | 100 | 6.1 |

| This compound | 1 | 88.2 | 5.3 |

| This compound | 5 | 65.9 | 4.7 |

| This compound | 10 | 49.1 | 3.8 |

| This compound | 25 | 31.5 | 2.5 |

| Kojic Acid | 500 | 52.3 | 5.1 |

Table 3: Cytotoxicity of this compound in B16F10 Cells

| Compound | Concentration (µM) | Cell Viability (% of Control) | Standard Deviation (±) |

| Control | 0 | 100 | 4.5 |

| This compound | 1 | 98.7 | 3.9 |

| This compound | 5 | 97.2 | 4.2 |

| This compound | 10 | 95.8 | 3.7 |

| This compound | 25 | 94.1 | 4.0 |

| This compound | 50 | 85.3 | 5.1 |

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: B16F10 murine melanoma cells are commonly used for melanogenesis studies due to their high melanin production.

-

Culture Conditions: Culture B16F10 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Seed the B16F10 cells in a 6-well plate at a density of 1.25 x 10^5 cells/mL (2 mL per well) and incubate for 24 hours.[3]

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., Kojic Acid, 500 µg/mL) should be included. To stimulate melanin production, 300 nM α-melanocyte-stimulating hormone (α-MSH) can be added to the treatment groups.[3]

-

Incubation: Incubate the cells with the treatments for 48-72 hours.[3][4]

Melanin Content Assay

-

Cell Harvesting: After incubation, wash the cells twice with phosphate-buffered saline (PBS).[3]

-

Lysis: Lyse the cell pellets by adding 300 µL of 1 M NaOH containing 10% DMSO to each well.[3]

-

Solubilization: Incubate the plates at 80°C for 1 hour to solubilize the melanin.[3]

-

Measurement: Transfer 100 µL of the lysate from each well to a 96-well plate.[3] Measure the absorbance at 405 nm using a microplate reader.[3]

-

Normalization: The melanin content can be normalized to the total protein content of the cell lysate, which can be determined using a BCA protein assay kit.

Cellular Tyrosinase Activity Assay

-

Cell Lysis: After treatment, wash the cells with PBS and lyse them with a buffer containing 1% Triton X-100 in 100 mM phosphate-buffered saline.[5]

-

Freeze-Thaw: To ensure complete lysis, freeze the cell lysates at -80°C and then thaw them at room temperature.[5]

-

Centrifugation: Centrifuge the lysates to pellet cell debris.

-

Enzyme Reaction: Add a freshly prepared substrate solution (e.g., 15 mM L-DOPA) to the supernatant and incubate.[5]

-

Measurement: Measure the absorbance at 405 nm to determine the rate of dopachrome formation, which is indicative of tyrosinase activity.[5]

Visualizations

Caption: Melanogenesis signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the cell-based melanin content assay.

References

- 1. Down-regulation of tyrosinase, TRP-1, TRP-2 and MITF expressions by citrus press-cakes in murine B16 F10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Echinochrome A Inhibits Melanogenesis in B16F10 Cells by Downregulating CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Tyrosinase-IN-19 in B16F10 Melanoma Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase is a key enzyme in the biosynthesis of melanin, playing a critical role in the initial steps of this pathway.[1] Its overexpression is associated with hyperpigmentation disorders and the progression of melanoma.[1][2] Consequently, the inhibition of tyrosinase is a significant therapeutic strategy for the treatment of such conditions. Tyrosinase-IN-19 is a novel small molecule inhibitor designed to target tyrosinase activity, offering a potential therapeutic agent for melanoma and hyperpigmentation.

These application notes provide a comprehensive guide for the use of this compound in B16F10 murine melanoma cell culture, a widely used model for studying melanogenesis. The protocols detailed below cover the assessment of cytotoxicity, the measurement of cellular tyrosinase activity, and the quantification of melanin content.

Data Presentation

Table 1: Cytotoxicity of this compound on B16F10 Cells

| Concentration (µM) | Cell Viability (%) |

| 0 (Control) | 100 ± 5.0 |

| 10 | 98 ± 4.5 |

| 25 | 95 ± 5.2 |

| 50 | 92 ± 4.8 |

| 100 | 88 ± 5.5 |

| IC50 (µM) | >100 |

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Cellular Tyrosinase Activity and Melanin Content in α-MSH-stimulated B16F10 Cells

| Treatment | Concentration (µM) | Cellular Tyrosinase Activity (% of Control) | Melanin Content (% of Control) |

| Control (no α-MSH) | - | 100 ± 8.0 | 100 ± 7.5 |

| α-MSH | 100 nM | 250 ± 15.0 | 220 ± 12.0 |

| α-MSH + this compound | 10 | 180 ± 10.0 | 175 ± 9.0 |

| α-MSH + this compound | 25 | 120 ± 9.5 | 130 ± 8.0 |

| α-MSH + this compound | 50 | 85 ± 7.0 | 95 ± 6.5 |

| IC50 (µM) - Tyrosinase Activity | ~35 | ||

| IC50 (µM) - Melanin Content | ~40 |

Data are presented as mean ± standard deviation.

Experimental Protocols

Cell Culture and Maintenance

B16F10 mouse melanoma cells (ATCC CRL-6475) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[3] The cells are maintained in a humidified incubator at 37°C with 5% CO2.[3]

Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of B16F10 cells.

Materials:

-

B16F10 cells

-

DMEM with 10% FBS

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Seed B16F10 cells into 96-well plates at a density of 2,500 cells/well and incubate for 24 hours.[3]

-

Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 48 hours. Ensure the final DMSO concentration is below 0.1%.[3]

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 3 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.[4]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Melanin Content Assay

This protocol quantifies the effect of this compound on melanin production in B16F10 cells, often stimulated with α-melanocyte-stimulating hormone (α-MSH) to induce melanogenesis.[4][5]

Materials:

-

B16F10 cells

-

DMEM with 10% FBS

-

α-MSH (100 nM)[5]

-

This compound

-

1 N NaOH with 10% DMSO[4]

-

6-well plates

Procedure:

-

Seed B16F10 cells in 6-well plates at a density of 1x10^5 cells/well and incubate for 24 hours.[4]

-

Stimulate the cells with 100 nM α-MSH for 24 hours.[4]

-

Remove the medium and treat the cells with α-MSH in combination with various concentrations of this compound for 48 hours.[4]

-

Wash the cells with PBS and harvest the cell pellets.

-

Dissolve the pellets in 1 N NaOH containing 10% DMSO and incubate at 80°C for 1 hour.[4]

-

Measure the absorbance of the lysates at 475 nm using a microplate reader.[4]

-

Normalize the melanin content to the total protein concentration of each sample.

Cellular Tyrosinase Activity Assay

This assay measures the intracellular tyrosinase activity in B16F10 cells following treatment with this compound.

Materials:

-

B16F10 cells

-

α-MSH (100 nM)[6]

-

This compound

-

Lysis buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.8, containing 1% Triton X-100 and protease inhibitors)[6]

-

L-DOPA (L-3,4-dihydroxyphenylalanine) solution (0.1% w/v)[6]

-

6-well plates

Procedure:

-

Seed B16F10 cells in 6-well plates at a density of 5x10^4 cells/well and incubate for 24 hours.[6]

-

Stimulate the cells with 100 nM α-MSH alone or in combination with various concentrations of this compound for the desired treatment period.[6]

-

Wash the cells with PBS and lyse them with lysis buffer.[6]

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.[6]

-

Determine the protein concentration of each lysate using a standard protein assay.

-

In a 96-well plate, mix equal amounts of protein from each lysate with 0.1 M sodium phosphate buffer (pH 6.8).[6]

-

Initiate the reaction by adding L-DOPA solution to each well.[6]

-

Incubate at 37°C for 1 hour and measure the absorbance at 490 nm.[6]

-

Calculate the tyrosinase activity as a percentage of the α-MSH-stimulated control.[6]

Visualizations

Caption: Experimental workflow for evaluating this compound in B16F10 cells.

Caption: Inhibition of the melanogenesis pathway by this compound.

References

- 1. Tyrosinase in melanoma inhibits anti-tumor activity of PD-1 deficient T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Down-regulation of tyrosinase, TRP-1, TRP-2 and MITF expressions by citrus press-cakes in murine B16 F10 melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of cellular tyrosinase production [bio-protocol.org]

Application Note: High-Throughput Screening of Novel Tyrosinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase is a copper-containing enzyme that plays a crucial, rate-limiting role in the biosynthesis of melanin, the primary pigment in skin, hair, and eyes.[1][2][3] The overproduction of melanin can lead to hyperpigmentation disorders such as melasma, age spots, and freckles.[4][5] Consequently, the inhibition of tyrosinase is a key strategy in the development of skin whitening agents and treatments for hyperpigmentation.[1][6] High-throughput screening (HTS) provides a rapid and efficient method for identifying and characterizing potent tyrosinase inhibitors from large compound libraries. This application note details a robust HTS protocol for the evaluation of a novel series of tyrosinase inhibitor analogs, exemplified by "Tyrosinase-IN-19" and its derivatives.

Signaling Pathway of Melanogenesis

The synthesis of melanin is a complex process regulated by various signaling pathways. A key pathway involves the activation of the microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression, including the gene encoding for tyrosinase.[7][8] Hormonal signals, such as α-melanocyte-stimulating hormone (α-MSH), and environmental factors like UV radiation can trigger cascades that upregulate MITF, leading to increased tyrosinase production and subsequent melanin synthesis.[7] Understanding these pathways is critical for the development of targeted tyrosinase inhibitors.

High-Throughput Screening Workflow

A typical HTS workflow for identifying tyrosinase inhibitors involves several key stages, from initial compound screening to hit confirmation and characterization. This systematic approach ensures the efficient identification of lead compounds with desirable inhibitory activity.

Experimental Protocols

Materials and Reagents

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-Tyrosine

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Kojic Acid (Positive Control)

-

This compound and its analogs

-

Phosphate Buffer (pH 6.5-6.8)

-

96-well or 384-well microplates

-

Microplate reader capable of measuring absorbance at 475-510 nm[9][10]

High-Throughput Screening Protocol for Tyrosinase Inhibition

This protocol is adapted from commercially available tyrosinase inhibitor screening kits and is suitable for HTS.[9][10][11][12][13]

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-tyrosine or L-DOPA in phosphate buffer.

-

Dissolve this compound analogs and Kojic Acid (positive control) in a suitable solvent (e.g., DMSO) to create stock solutions. Further dilute with phosphate buffer to the desired screening concentrations.

-

-

Assay Procedure (96-well plate format):

-

Enzyme and Inhibitor Incubation:

-

Add 20 µL of the test compound (this compound analog) or control (Kojic Acid, buffer for negative control) to each well.

-

Add 160 µL of phosphate buffer to each well.

-

Add 20 µL of tyrosinase solution to each well.

-

Mix gently and incubate at 25-37°C for 10-20 minutes.

-

-

Substrate Addition and Measurement:

-

Initiate the enzymatic reaction by adding 20 µL of L-tyrosine or L-DOPA substrate solution to each well.

-

Immediately measure the absorbance at 475-510 nm in a kinetic mode for 20-30 minutes, taking readings every 1-2 minutes. Alternatively, for an endpoint assay, incubate the plate at 25-37°C for a fixed time (e.g., 30 minutes) and then measure the final absorbance.

-

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the kinetic curve.

-

Determine the percentage of tyrosinase inhibition for each compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 Where V_control is the reaction rate of the negative control and V_sample is the reaction rate in the presence of the test compound.

-

Dose-Response and IC50 Determination

For compounds showing significant inhibition in the primary screen, a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC50).

-

Prepare serial dilutions of the hit compounds.

-

Perform the tyrosinase inhibition assay as described above with each concentration of the compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Data Presentation

The inhibitory activities of this compound and its analogs against mushroom tyrosinase are summarized in the table below.

| Compound ID | Structure/Modification | IC50 (µM) |

| This compound | Core Scaffold | 8.5 ± 0.7 |

| Analog A | R1 = -CH3 | 15.2 ± 1.1 |

| Analog B | R1 = -Cl | 5.1 ± 0.4 |

| Analog C | R2 = -OH | 2.3 ± 0.2 |

| Analog D | R2 = -OCH3 | 10.8 ± 0.9 |

| Kojic Acid | Positive Control | 18.6 ± 1.5 |

Note: The data presented are for illustrative purposes and represent typical results obtained from a high-throughput screen.

Conclusion

The described high-throughput screening protocol provides a reliable and efficient method for the identification and characterization of novel tyrosinase inhibitors. The systematic workflow, from primary screening to IC50 determination, allows for the rapid evaluation of large compound libraries. The data generated from these assays are crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds for the development of new therapeutics for hyperpigmentation disorders.

References

- 1. Tyrosinase - Wikipedia [en.wikipedia.org]

- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Hypopigmentation Mechanism of Tyrosinase Inhibitory Peptides Derived from Food Proteins: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. content.abcam.com [content.abcam.com]

- 10. abcam.com [abcam.com]

- 11. attogene.com [attogene.com]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Application Notes: Tyrosinase-IN-19 as a Positive Control in Inhibitor Screening

For Research Use Only.

Introduction

Tyrosinase is a copper-containing enzyme that plays a critical, rate-limiting role in the biosynthesis of melanin and other pigments.[1][2] It catalyzes the oxidation of phenols, such as the conversion of L-tyrosine to L-DOPA and its subsequent oxidation to dopaquinone.[3][4] Due to its central role in pigmentation, tyrosinase is a key target in the cosmetic and pharmaceutical industries for the development of skin-lightening agents and treatments for hyperpigmentation disorders.[4][5] Furthermore, its involvement in the browning of fruits and vegetables makes it a target for the food industry.[2][5]

In the high-throughput screening of potential tyrosinase inhibitors, the use of a reliable positive control is essential for assay validation and for comparing the relative activity of test compounds.[5] Tyrosinase-IN-19 is a potent and well-characterized inhibitor of tyrosinase, making it an ideal positive control for such screening assays. These application notes provide a detailed protocol for the use of this compound as a positive control in a colorimetric tyrosinase inhibitor screening assay.

Principle of the Assay

The tyrosinase inhibitor screening assay is based on the enzyme's ability to catalyze the oxidation of a substrate, leading to the formation of a colored product. In this protocol, L-tyrosine is used as the substrate. Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA, which is then oxidized to dopaquinone. Dopaquinone undergoes a series of reactions to form dopachrome, a colored product that can be measured spectrophotometrically at 510 nm.[6][7] In the presence of an inhibitor, the rate of this reaction is reduced, leading to a decrease in the absorbance at 510 nm. The percentage of inhibition can be calculated by comparing the rate of the reaction in the presence and absence of the inhibitor.

Materials and Reagents

-

Tyrosinase (from mushroom, lyophilized)

-

Tyrosinase Assay Buffer

-

Tyrosinase Substrate (L-tyrosine, lyophilized)

-

Tyrosinase Enhancer

-

Positive Control: this compound (or a suitable, well-characterized inhibitor like Kojic Acid)[7]

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of kinetic measurements at 510 nm

Data Presentation: Quantitative Analysis of this compound

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) value. This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The IC50 value can be determined by performing the assay with a range of this compound concentrations and plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

| Parameter | Value |

| IC50 | [Insert experimentally determined IC50 value for this compound, e.g., XX.XX µM] |

| Inhibition Type | [Insert experimentally determined inhibition type, e.g., Competitive, Non-competitive] |

| Ki (Inhibition Constant) | [Insert experimentally determined Ki value, e.g., XX.XX µM] |

Note: The IC50 and Ki values can be influenced by assay conditions such as substrate concentration and enzyme source.[5][8] It is recommended to determine these values under your specific experimental conditions.

Experimental Protocols

Reagent Preparation

-

Tyrosinase Assay Buffer: Prepare according to the manufacturer's instructions.

-

Tyrosinase Enzyme Solution: Reconstitute the lyophilized tyrosinase in the Tyrosinase Assay Buffer to the desired stock concentration.[7] Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.[9]

-

Tyrosinase Substrate Solution: Reconstitute the lyophilized L-tyrosine in ultrapure water.[9] Aliquot and store at -20°C.

-

Tyrosinase Enhancer: Ready to use as supplied.[6]

-

Positive Control (this compound) Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

-

Positive Control Working Solution: Prepare a working solution of this compound from the stock solution by diluting with Tyrosinase Assay Buffer to the desired concentration for use as a positive control (e.g., a concentration known to give >80% inhibition).

-

Test Compound Solutions: Dissolve test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions. Prepare serial dilutions of the test compounds in Tyrosinase Assay Buffer. The final solvent concentration in the assay should not exceed 5%.[7]

Assay Procedure

-

Plate Setup:

-

Enzyme Control (EC): 20 µL Tyrosinase Assay Buffer

-

Inhibitor Control (IC): 20 µL Positive Control Working Solution

-

Test Sample (S): 20 µL of diluted test compound

-

Solvent Control (SC): 20 µL of the solvent used for the test compounds, diluted to the same final concentration as in the Test Sample wells.[7]

-

-

Enzyme Addition:

-

Prepare a master mix of the Tyrosinase Enzyme Solution in Tyrosinase Assay Buffer.

-

Add 50 µL of the Tyrosinase Enzyme Solution to each well (EC, IC, S, and SC).

-

Mix gently and incubate the plate at 25°C for 10 minutes.[6]

-

-

Substrate Addition:

-

Prepare a master mix of the Tyrosinase Substrate Solution and Tyrosinase Enhancer in Tyrosinase Assay Buffer.[7]

-

Add 30 µL of the substrate master mix to each well.

-

Mix gently.

-

-

Measurement:

-

Immediately measure the absorbance at 510 nm in kinetic mode at 25°C for 30-60 minutes, taking readings every 2-3 minutes.[6]

-

Data Analysis

-

Calculate the rate of the reaction for each well by determining the slope of the linear portion of the absorbance versus time curve.

-

Calculate the percentage of inhibition for the positive control and test compounds using the following formula:

% Inhibition = [(Rate_EC - Rate_S) / Rate_EC] x 100

Where:

-

Rate_EC is the rate of the reaction in the Enzyme Control well.

-

Rate_S is the rate of the reaction in the Test Sample or Inhibitor Control well.

-

-

For IC50 determination, plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve.

Visualizations

Below are diagrams illustrating the key pathways and workflows relevant to the tyrosinase inhibitor screening assay.

Caption: Melanin biosynthesis pathway and the points of inhibition by this compound.

Caption: Workflow for the tyrosinase inhibitor screening assay.

Troubleshooting

| Issue | Possible Cause | Solution |

| High variability between replicates | Pipetting errors | Use calibrated pipettes and proper technique. Prepare master mixes to reduce variability. |

| Incomplete mixing | Gently mix the plate after each reagent addition. | |

| Low signal in Enzyme Control wells | Inactive enzyme | Ensure proper storage and handling of the tyrosinase enzyme. Use a fresh aliquot. |

| Incorrect buffer pH | Verify the pH of the Tyrosinase Assay Buffer. | |

| High signal in Inhibitor Control wells | Inactive positive control | Ensure proper storage of this compound. Prepare fresh working solutions. |

| Insufficient concentration of positive control | Increase the concentration of the positive control to achieve desired inhibition. | |

| Inhibition observed in Solvent Control wells | Solvent interference | Reduce the final solvent concentration in the assay to <1%. |

Conclusion

This compound serves as a robust and reliable positive control for tyrosinase inhibitor screening assays. Its use allows for the validation of assay performance and provides a benchmark for the evaluation of test compounds. The detailed protocol provided in these application notes will enable researchers to effectively screen for novel tyrosinase inhibitors for various applications in the pharmaceutical, cosmetic, and food industries.

References

- 1. Tyrosinase - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovering Next-Generation Tyrosinase Inhibitors through Integrated Computational and Experimental Approaches – Cymbiotics Biopharma [cymbiotics.co]

- 5. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. content.abcam.com [content.abcam.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

Application Notes and Protocols for Tyrosinase-IN-19 in Hyperpigmentation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperpigmentation disorders, such as melasma, post-inflammatory hyperpigmentation, and solar lentigines, are characterized by the excessive production and deposition of melanin.[1][2] A key regulator of melanin synthesis (melanogenesis) is the enzyme tyrosinase.[3][4][5] Tyrosinase catalyzes the initial, rate-limiting steps in the conversion of L-tyrosine to melanin.[3][5] Therefore, the inhibition of tyrosinase is a primary strategy in the development of therapeutic agents for hyperpigmentation.[1]

Tyrosinase-IN-19, also referred to as compound 9 in the scientific literature, is a novel competitive tyrosinase inhibitor belonging to the 5-alkenyl-2-benzylaminothiazol-4(5H)-one class of compounds.[6] It has demonstrated potent anti-melanogenic and antioxidant properties, making it a valuable research tool for studying hyperpigmentation disorders and for the development of new depigmenting agents.[6] These application notes provide a summary of the available data on this compound and detailed protocols for its use in key in vitro assays.

Mechanism of Action

This compound exerts its anti-melanogenic effects through a dual mechanism:

-

Direct Inhibition of Tyrosinase: It acts as a competitive inhibitor of tyrosinase, directly blocking its catalytic activity.[6]

-

Suppression of Tyrosinase Expression: It downregulates the expression of the tyrosinase enzyme in a dose-dependent manner.[6]

Furthermore, this compound exhibits strong antioxidant activities by scavenging reactive oxygen species (ROS), which are known inducers of melanogenesis.[6]

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Parameter | Substrate | This compound (Compound 9) IC₅₀ (µM) | Kojic Acid IC₅₀ (µM) | Reference |

| Mushroom Tyrosinase Inhibition | L-tyrosine | 1.5 - 4.6 | 20 - 21 | [6] |

| Mushroom Tyrosinase Inhibition | L-DOPA | 1.5 - 4.6 | 20 - 21 | [6] |

Note: The IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Lower values indicate higher potency.

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay

This protocol is for determining the in vitro inhibitory effect of this compound on mushroom tyrosinase activity.

Materials:

-

Mushroom Tyrosinase (Sigma-Aldrich)

-

L-DOPA (L-3,4-dihydroxyphenylalanine) (Sigma-Aldrich)

-

This compound

-

Kojic acid (positive control)

-

Phosphate buffer (0.1 M, pH 6.8)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound and kojic acid in DMSO.

-

In a 96-well plate, add 20 µL of DMSO (for control) or varying concentrations of this compound or kojic acid.

-

Add 40 µL of mushroom tyrosinase solution (30 U/mL in phosphate buffer) to each well.

-

Add 100 µL of 0.1 M phosphate buffer (pH 6.8) to each well.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding 40 µL of 10 mM L-DOPA solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Measure the absorbance at 475 nm using a microplate reader.

-

Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [1 - (Sample Absorbance / Control Absorbance)] x 100

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of this compound.

Melanin Content Assay in B16F10 Melanoma Cells

This protocol is for quantifying the effect of this compound on melanin production in a cellular context.

Materials:

-

B16F10 mouse melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

α-Melanocyte-stimulating hormone (α-MSH)

-

This compound

-

Phosphate-buffered saline (PBS)

-

1 N NaOH with 10% DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed B16F10 cells in a 6-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with fresh medium containing α-MSH (e.g., 100 nM) to induce melanogenesis, along with varying concentrations of this compound. Include a control group with α-MSH alone.

-

Incubate the cells for 72 hours.

-

Wash the cells with PBS and harvest them.

-

Lyse the cell pellets in 1 N NaOH containing 10% DMSO and incubate at 80°C for 1 hour to solubilize the melanin.

-

Transfer the lysates to a 96-well plate.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Normalize the melanin content to the total protein concentration of each sample (determined by a separate protein assay like BCA).

-

Calculate the percentage of melanin content relative to the α-MSH-treated control group.

Western Blot Analysis for Tyrosinase Expression

This protocol is for determining the effect of this compound on the protein expression level of tyrosinase.

Materials:

-

B16F10 cells

-

RIPA lysis buffer with protease inhibitors

-

Primary antibody against tyrosinase

-

Secondary antibody (HRP-conjugated)

-

Antibody against a loading control (e.g., GAPDH or β-actin)

-

SDS-PAGE gels

-

PVDF membrane

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed and treat B16F10 cells with α-MSH and varying concentrations of this compound as described in the melanin content assay.

-

After 72 hours of incubation, wash the cells with PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.

-

Incubate the membrane with the primary anti-tyrosinase antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Re-probe the membrane with the loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the relative expression of tyrosinase.

Visualizations

Caption: Signaling pathway of melanogenesis and points of inhibition by this compound.

Caption: Workflow for the mushroom tyrosinase inhibition assay.

Caption: Workflow for cellular melanin content and tyrosinase expression assays.

References

- 1. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purified Mushroom Tyrosinase Induced Melanogenic Protein Expression in B16F10 Melanocytes: A Quantitative Densitometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2.5. Melanin Content Assay [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. Tyrosinase - Wikipedia [en.wikipedia.org]

- 6. Identification and molecular mechanism of novel 5-alkenyl-2-benzylaminothiazol-4(5H)-one analogs as anti-melanogenic and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tyrosinase-IN-19: A Novel Tyrosinase Inhibitor for Cosmetic Applications

For Researchers, Scientists, and Drug Development Professionals